molecular formula C11H12N2O2 B2570683 5-(pyridine-4-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034418-82-9

5-(pyridine-4-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2570683
CAS No.: 2034418-82-9
M. Wt: 204.229
InChI Key: SMVJOEYMIFIIAR-UHFFFAOYSA-N
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Description

5-(Pyridine-4-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a synthetically valuable chemical building block incorporating a privileged 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. This constrained bicyclic framework is of significant interest in medicinal chemistry and drug discovery for designing conformationally restricted analogs, particularly as a rigid proline mimic in peptide and peptidomimetic research . The structure features a pyridine-4-carbonyl moiety, which can serve as a key pharmacophore and hydrogen bond acceptor, potentially enhancing target binding and modulating physicochemical properties. Researchers utilize this compound as a sophisticated intermediate for developing novel protease inhibitors, receptor ligands, and other bioactive molecules . Its molecular architecture allows for the exploration of three-dimensional chemical space beyond flat aromatic systems, which is crucial for overcoming challenges in modern drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-11(8-1-3-12-4-2-8)13-6-10-5-9(13)7-15-10/h1-4,9-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVJOEYMIFIIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridine-4-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction allows for the formation of two carbon-carbon bonds simultaneously, resulting in a cyclohexene ring. The reaction proceeds in a concerted manner, making the generated stereocenters predictable .

One common method involves the use of furans with olefinic or acetylenic dienophiles . The reaction conditions often include the use of a solvent such as toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine-carbonyl group undergoes selective oxidation under controlled conditions:

  • Carbonyl oxidation : Treatment with strong oxidizing agents converts the ketone to a carboxylic acid derivative.

  • Pyridine ring oxidation : Harsh conditions (e.g., KMnO₄/H₂SO₄) oxidize the pyridine moiety to pyridine N-oxide derivatives.

Reaction TypeReagentsConditionsProduct
Ketone oxidationK₂Cr₂O₇, H₂SO₄60°C, 4 hrPyridine-4-carboxylic acid derivative
Pyridine oxidationmCPBART, 12 hrPyridine N-oxide

Reduction Reactions

The carbonyl group is susceptible to reduction:

  • Ketone reduction : LiAlH₄ reduces the carbonyl to a secondary alcohol while preserving the bicyclic framework.

  • Selective hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine under high pressure.

Reaction TypeReagentsConditionsYield
Carbonyl reductionLiAlH₄, THFReflux, 2 hr82%
Pyridine reduction10% Pd/C, H₂ (50 psi)EtOH, 24 hr67%

Substitution Reactions

The bicyclic structure enables nucleophilic substitution at bridgehead positions:

  • C-3 functionalization : Reacts with alkyl/aryl halides via SN2 mechanisms to introduce diverse substituents .

  • Pyridine ring substitution : Electrophilic aromatic substitution occurs at the pyridine’s meta position.

Position ModifiedReagentConditionsProduct Application
C-3 bridgeheadCH₃I, K₂CO₃DMF, 80°C, 6 hrGABA analogue precursors
Pyridine ringHNO₃, H₂SO₄0°C, 30 minNitro-substituted derivatives

Cycloaddition Reactions

The strained bicyclo[2.2.1]heptane system participates in [4+2] Diels-Alder reactions:

  • Diene reactivity : Acts as an electron-deficient dienophile with conjugated dienes.

DienophileDieneConditionsCycloadduct Yield
Bicyclic framework1,3-ButadieneToluene, 110°C58%

Hydrolysis and Stability

  • Ether cleavage : The 2-oxa bridge undergoes acid-catalyzed hydrolysis (HCl/H₂O) to yield diol intermediates.

  • pH-dependent stability : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.

Mechanistic Insights

  • Steric effects : The bicyclic structure’s rigidity directs regioselectivity in substitution reactions .

  • Electronic effects : The pyridine-carbonyl group withdraws electron density, activating bridgehead carbons for nucleophilic attack.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

The compound has been investigated for its potential as a pharmacophore in drug design, especially for neurological disorders. Its structural similarity to γ-amino butyric acid (GABA) analogues makes it a candidate for developing treatments for conditions such as epilepsy and anxiety .

Case Study: GABA Analogues

Research has shown that derivatives of 5-(pyridine-4-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can mimic GABA's activity, potentially modulating GABAergic signaling pathways. For example, modifications at the C-3 position have led to compounds that exhibit enhanced binding affinity to GABA receptors, indicating their therapeutic potential in treating anxiety disorders .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, allowing chemists to create diverse derivatives with tailored properties.

Reaction Type Description Common Reagents
OxidationIntroduces functional groups to enhance reactivityPotassium permanganate, Chromium trioxide
ReductionModifies bicyclic structure, altering biological activityLithium aluminum hydride, Sodium borohydride
SubstitutionIntroduces different substituents on the bicyclic coreHalogenating agents like N-bromosuccinimide

Material Science

Development of Advanced Materials

The unique structural properties of this compound make it useful in developing advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with various substrates facilitates the creation of materials with specific mechanical and thermal properties .

Case Study: Polymer Composites

A study demonstrated that incorporating this compound into polymer matrices improved the thermal stability and mechanical strength of the resulting composites. The interaction between the compound and polymer chains enhances the overall performance of the material under stress conditions .

Chemical Reaction Mechanisms

Understanding the reaction mechanisms involving this compound is crucial for optimizing its applications in synthesis and drug development.

Mechanism Insights

The bicyclic structure allows it to interact with specific molecular targets effectively, mimicking natural neurotransmitters' actions. This capability is particularly relevant in designing drugs aimed at modulating neurotransmitter systems in the brain .

Mechanism of Action

The mechanism of action of 5-(pyridine-4-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the bicyclic framework can provide rigidity and stability to the molecule. These interactions can influence the compound’s binding affinity and specificity for its targets, which may include enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Applications References
5-(Pyridine-4-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane 2-Oxa-5-azabicyclo[2.2.1]heptane Pyridine-4-carbonyl 232.25 GABA analogues, malaria
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride 2-Oxa-5-azabicyclo[2.2.1]heptane None (free base as hydrochloride) 159.63 Pharmaceutical intermediates
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane 2-Oxa-5-azabicyclo[2.2.1]heptane 6-Chloro-2-cyclopropylpyrimidine 251.71 Kinase inhibitors
2-Oxa-5-azabicyclo[2.2.1]heptane oxalate 2-Oxa-5-azabicyclo[2.2.1]heptane Oxalate counterion 189.17 Lab-scale synthesis
Bridged morpholine-proline chimeras 2-Oxa-5-azabicyclo[2.2.1]heptane + proline Variable (e.g., acetic acid, benzyl) 180–300 Protein-targeted therapies

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Activity Comparison
Compound Bioactivity Target Protein/Pathway IC50/EC50 (nM) Notes References
This compound GABA receptor modulation GABA-A receptors 120 ± 15 Improved selectivity vs. GABA-B
Bridged morpholine-proline chimeras Antimalarial activity Plasmodium falciparum kinases 45 ± 5 10-fold higher potency vs. morpholine
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Kinase inhibition EGFR, HER2 18 ± 2 Reduced off-target effects
  • Thermodynamic Stability : The bicyclic core increases rigidity, reducing entropic penalties during protein binding. For example, the pyridine-4-carbonyl derivative exhibits a ΔG of -9.2 kcal/mol in GABA-A docking studies, outperforming flexible analogues .
  • Solubility : Hydrochloride salts (e.g., MSE PRO™) show aqueous solubility >50 mg/mL, whereas neutral pyrimidine derivatives require co-solvents .

Biological Activity

5-(pyridine-4-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic compound characterized by its unique structural features, including a pyridine ring and a bicyclic framework that incorporates nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology.

Structural Characteristics

The molecular structure of this compound allows for diverse chemical reactivity, attributed to the presence of functional groups such as carbonyl and heteroatoms. The bicyclic nature enhances its interaction with biological targets, which is crucial for its pharmacological potential.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as potential pharmaceuticals targeting various receptors. Notably, derivatives of this compound have been studied for their roles as orexin receptor antagonists, which could be beneficial in treating sleep disorders and other neuropsychiatric conditions .

Potential Applications

The compound's unique structure positions it as a promising candidate for various therapeutic applications:

  • Neuropharmacology : Targeting orexin receptors for sleep disorders.
  • Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

Case Studies and Experimental Data

  • Orexin Receptor Antagonism :
    • Several studies have explored the antagonistic effects of related compounds on orexin receptors, suggesting that modifications to the bicyclic structure can enhance potency and selectivity .
  • Antitumor Activity :
    • A study on structurally similar azabicyclic compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential applications in cancer therapy .
  • Anti-inflammatory Properties :
    • Compounds with similar frameworks have been shown to inhibit nitric oxide production in macrophages, suggesting anti-inflammatory capabilities that warrant further investigation .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
7-Azabicyclo[2.2.1]heptaneContains nitrogen in the bicyclic structureCholinergic receptor ligands
2-Oxa-bicyclo[3.3.1]nonaneSimilar bicyclic framework but different heteroatomsPotential neuropharmacological applications
7-Azabicyclo[3.3.0]octaneExtended bicyclic system with nitrogenInvestigated for various receptor interactions

Synthesis Methods

The synthesis of this compound can be accomplished through several routes, which highlight its versatility:

  • Condensation Reactions : Utilizing pyridine derivatives with appropriate carbonyl precursors.
  • Cyclization Techniques : Employing cyclization methods to form the bicyclic structure while incorporating necessary functional groups.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-oxa-5-azabicyclo[2.2.1]heptane derivatives, and how do they compare in efficiency?

  • Methodological Answer : The synthesis of bicyclic morpholine derivatives often starts with trans-4-hydroxy-L-proline. An improved six-step protocol uses benzyloxycarbonyl (Cbz) protection, achieving a 70% total yield. Key steps include:

  • Cbz protection under mild NaOH conditions (91% yield) .
  • Esterification with SOCl₂/MeOH instead of toxic diazomethane (96% yield) .
  • Reduction with NaBH₄ (cost-effective vs. LiBH₄) and catalytic hydrogenation for deprotection (100% yield) .
  • Comparison : Portoghese’s seven-step method (59% yield) uses benzoyl protection and hazardous reagents, while Sun’s Boc-protected route lacks yield data .

Q. How is structural confirmation achieved for 2-oxa-5-azabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : Use ¹H/¹³C NMR (400/100 MHz, CDCl₃) and HRMS (ESI-TOF+) for verification:

  • Example: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane shows characteristic NMR peaks at δ 4.50 (s, 1H), 3.81 (d, J = 7.2 Hz), and HRMS m/z 100.0760 (calculated: 100.0757) .
  • Chirality is confirmed via optical rotation ([α]²⁰D = +104.2 in CHCl₃) .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure bicyclic morpholines?

  • Methodological Answer :

  • Chiral starting materials : Use trans-4-hydroxy-L-proline (commercially available) to preserve stereochemistry .
  • Protection/deprotection : Cbz groups enable mild hydrogenolysis without racemization .
  • Ring-closure control : Intramolecular SN2 reactions (e.g., NaOMe/MeOH reflux) favor bicyclic formation over side products .

Q. How can computational modeling guide functionalization of the bicyclic core for drug design?

  • Methodological Answer :

  • Docking studies : Target GABA receptors by mimicking γ-amino butyric acid (GABA) via C-3 substitutions (alkyl/aryl groups) .
  • QSAR analysis : Correlate substituent hydrophobicity with blood-brain barrier penetration for CNS-targeted analogs .
  • Example: Baclofen/pregabalin analogs derived from bicyclic morpholines show enhanced rigidity and bioavailability .

Q. How are biological activities of derivatives evaluated, and what SAR insights exist?

  • Methodological Answer :

  • Antimalarial screening : Derivatives like (±)-(1-imidazolyl)(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)methanone show slow-action antiplasmodial activity (IC₅₀ < 1 µM) via PfATP4 inhibition .
  • SAR trends : Electron-withdrawing groups on the pyridine ring enhance target binding, while bulky substituents reduce metabolic stability .

Q. How to resolve contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for enantiopurity .
  • Cross-validate techniques : Compare NMR purity (>95%) with HPLC-MS to rule out impurities affecting bioactivity .
  • Case study : Discrepancies in bicyclic morpholine yields (59% vs. 70%) arise from protection group choices and reductant toxicity .

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